7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of bromine and nitro functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine followed by nitration. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 7-azido-3-nitro-1H-pyrrolo[2,3-c]pyridine, 7-thio-3-nitro-1H-pyrrolo[2,3-c]pyridine, etc.
Reduction Products: 7-bromo-3-amino-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Discovery: Compounds containing the pyrrolo[2,3-c]pyridine scaffold have shown potential as kinase inhibitors, making them valuable in cancer research.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is not well-documented. similar compounds have been shown to inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, pyrrolo[2,3-c]pyridine derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness:
- Functional Groups: The presence of both bromine and nitro groups in 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine makes it unique compared to other pyrrolo[2,3-c]pyridine derivatives, which may only have one of these functional groups .
- Biological Activity: The combination of these functional groups can enhance the compound’s biological activity, making it a more potent inhibitor in medicinal chemistry applications .
Properties
IUPAC Name |
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVWXIXPMLKSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271691 | |
Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-78-2 | |
Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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